molecular formula C15H18FNO3 B3022261 Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate CAS No. 952949-82-5

Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate

Cat. No.: B3022261
CAS No.: 952949-82-5
M. Wt: 279.31 g/mol
InChI Key: CUWFFWCANYNPMU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate (CAS: 952949-82-5; MFCD13248770) is a piperidine derivative featuring a 4-fluorobenzoyl group at the 1-position and a methyl acetate substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₅H₁₈FNO₃, with a molecular weight of 291.3 g/mol. The compound’s structure combines a lipophilic fluorobenzoyl moiety with a polar ester group, influencing its physicochemical properties, such as solubility and metabolic stability.

Properties

IUPAC Name

methyl 2-[1-(4-fluorobenzoyl)piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c1-20-14(18)10-11-6-8-17(9-7-11)15(19)12-2-4-13(16)5-3-12/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWFFWCANYNPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 4-fluorobenzoyl chloride and a suitable base.

    Esterification: The final step involves the esterification of the piperidine derivative with methyl acetate under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution.

Major Products

    Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.

    Reduction: Formation of 4-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate serves as an intermediate in organic synthesis , facilitating the creation of complex molecules. It can undergo various chemical reactions, including oxidation and reduction, which are crucial in synthetic pathways.

Reaction TypePossible Products
Oxidation4-Fluorobenzoic acid
Reduction4-Fluorobenzyl alcohol
SubstitutionVarious substituted derivatives

Biology

In biological research, this compound is being investigated for its potential biological activities , particularly in enzyme inhibition and receptor binding. Studies have shown its interaction with specific molecular targets, potentially modulating their activity.

  • Mechanism of Action : The fluorobenzoyl group may influence enzyme interactions, while the piperidine ring enhances binding affinity to biological receptors.

Medicine

The compound is explored for its therapeutic applications , especially in the development of new pharmaceuticals targeting neurological disorders. Its structural similarity to known drugs suggests potential efficacy in treating conditions like depression and anxiety by acting on sigma receptors.

  • Case Study : Research indicates that analogues of this compound exhibit high affinity for sigma-1 receptors, which are implicated in neuroprotection and pain modulation .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its ability to undergo various transformations makes it valuable in creating diverse products.

Mechanism of Action

The mechanism of action of Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Methyl [1-(4-Methoxybenzoyl)piperidin-4-yl]acetate (CAS: 952934-80-4)

Structural Differences :

  • Substituent : The 4-methoxybenzoyl group replaces the 4-fluorobenzoyl moiety.
  • Electronic Effects : The methoxy group is electron-donating, contrasting with the electron-withdrawing fluorine. This alters the compound’s electronic profile and may reduce its binding affinity to targets sensitive to electronegative groups.

Pharmacological Implications :

  • The methoxy derivative may exhibit slower metabolic degradation due to reduced susceptibility to oxidative enzymes. However, its decreased polarity could limit bioavailability in hydrophilic environments .

Methyl 2-(4-Fluorophenyl)-2-(piperidin-2-yl)acetate (4F-MPH, CAS: 1354631-33-6)

Structural Differences :

  • Piperidine Substitution : The acetate group is at the 2-position of the piperidine ring instead of the 4-position.

Pharmacological Activity :

  • 4F-MPH is a psychoactive analog of methylphenidate, acting as a dopamine reuptake inhibitor. The 4-fluorophenyl group enhances its binding to monoamine transporters compared to non-fluorinated analogs. However, the altered piperidine substitution may reduce its potency relative to the 4-yl-substituted target compound .

Methyl 2-(1-Benzylpiperidin-4-ylidene)acetate (CAS: 206558-34-1)

Structural Differences :

  • Piperidine Core : Features a piperidin-4-ylidene (unsaturated) ring instead of a saturated piperidine.
  • Substituent : A benzyl group replaces the 4-fluorobenzoyl moiety.

4-(2-Fluorobenzoyl)-1-[2-(4-Hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate

Structural Differences :

  • Heterocycle : A piperazine ring replaces the piperidine core.
  • Substituents : A 2-fluorobenzoyl group and a 4-hydroxyphenyl ketone side chain are present.

Functional Implications :

  • The piperazine ring’s additional nitrogen atom enables hydrogen bonding, improving solubility in polar solvents. The 2-fluoro (vs. 4-fluoro) isomer may exhibit distinct binding kinetics due to altered steric and electronic interactions. The hydroxyl group introduces pH-dependent ionization, affecting bioavailability .

Biological Activity

Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is a piperidine derivative characterized by the presence of a fluorobenzoyl group. Its molecular formula is C13H16FNO2, and it is synthesized through various chemical pathways, typically involving the reaction of piperidine derivatives with acylating agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate the activity of certain enzymes and receptors, leading to various pharmacological effects. For instance, compounds with similar piperidine structures have demonstrated significant inhibitory effects on tyrosinase (TYR), which is crucial for melanin synthesis and has implications in skin pigmentation disorders .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes. A study on related compounds revealed that modifications in the piperidine structure could enhance enzyme binding affinity. For example, derivatives with fluorobenzyl groups exhibited improved inhibition of TYR compared to their non-fluorinated counterparts .

Table 1: IC50 Values of Related Compounds

Compound NameIC50 (μM)Target Enzyme
This compoundTBDTyrosinase
4-(4-Fluorobenzyl)piperazine derivative40.43Tyrosinase
4-(Trifluoromethyl)piperazine derivativeTBDTyrosinase

Note: TBD indicates values that require further research or are yet to be published.

Cytotoxicity Studies

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary results suggest that this compound exhibits selective cytotoxicity, particularly against rapidly dividing cells such as those derived from leukemia and ovarian cancer.

Table 2: Cytotoxicity Data

Cell Line TypeMean IC50 (μM)
Leukemia0.42 - 0.58
Ovarian Cancer0.42 - 0.58
Breast Cancer1.39 - 2.34
Pancreatic Cancer1.39 - 2.34

Case Studies

Several studies have documented the biological effects of piperidine derivatives similar to this compound:

  • Tyrosinase Inhibition : A study evaluated several piperidine derivatives for their ability to inhibit TYR activity, revealing that modifications like fluorination significantly enhance inhibitory potency .
  • Cytotoxicity in Cancer Models : Research on pentathiepin compounds showed sub-micromolar GI50 values across various cancer cell lines, indicating a strong correlation between structural modifications and cytotoxic potency .
  • Inflammation Modulation : Compounds with similar structures were tested for their ability to modulate inflammatory responses, showing promise as anti-inflammatory agents by inhibiting the NLRP3 inflammasome .

Q & A

Q. How is the compound quantified in complex biological matrices?

  • Methodological Answer : Develop a UPLC-MS/MS method with deuterated internal standards (e.g., d₃-methyl esters) to correct for matrix effects. Validate using spike-recovery experiments in plasma or tissue homogenates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate
Reactant of Route 2
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Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.